molecular formula C12H24O B14645796 Octanal, 2,4-diethyl- CAS No. 55877-08-2

Octanal, 2,4-diethyl-

Cat. No.: B14645796
CAS No.: 55877-08-2
M. Wt: 184.32 g/mol
InChI Key: JANNLFXZQKAKEF-UHFFFAOYSA-N
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Description

Octanal, 2,4-diethyl- is an organic compound belonging to the aldehyde family. It is characterized by the presence of an aldehyde functional group (-CHO) attached to an octane chain with two ethyl groups at the 2nd and 4th positions. This compound is known for its distinct odor and is often used in fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanal, 2,4-diethyl- typically involves the oxidation of the corresponding alcohol, 2,4-diethyl-1-octanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of Octanal, 2,4-diethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as platinum or palladium on carbon can also enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Octanal, 2,4-diethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid)

Major Products

    Oxidation: 2,4-diethyl-octanoic acid

    Reduction: 2,4-diethyl-1-octanol

    Nucleophilic Addition: Hemiacetals and acetals

Mechanism of Action

Comparison with Similar Compounds

Octanal, 2,4-diethyl- can be compared with other similar aldehydes:

Conclusion

Octanal, 2,4-diethyl- is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it an important molecule in organic synthesis, biological research, and industrial applications.

Properties

CAS No.

55877-08-2

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,4-diethyloctanal

InChI

InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-12(6-3)10-13/h10-12H,4-9H2,1-3H3

InChI Key

JANNLFXZQKAKEF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CC)C=O

Origin of Product

United States

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